
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is a boronic ester compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in various chemical reactions, especially in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF and ethanol. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include various substituted cyclopropyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylboronic acid pinacol ester: Similar in structure but lacks the additional cyclopropyl group.
Vinylboronic acid pinacol ester: Contains a vinyl group instead of a cyclopropyl group.
Uniqueness
Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is unique due to its dual cyclopropyl groups, which provide distinct steric and electronic properties. This uniqueness makes it particularly valuable in reactions that require specific structural features .
Properties
Molecular Formula |
C12H21BO2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(2-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3 |
InChI Key |
MFOCKZYRZAVWDO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2-bromo-1-[2,4-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]-](/img/structure/B12275165.png)
![3-Azabicyclo[3.3.1]nonane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, methyl ester](/img/structure/B12275178.png)
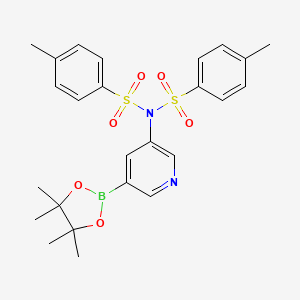
![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
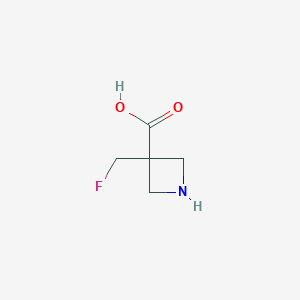
![6-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B12275196.png)
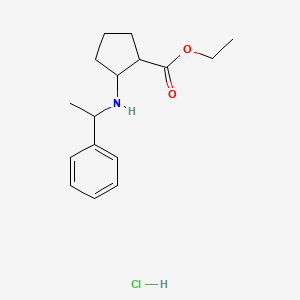
![methyl 3-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B12275207.png)
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)
![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12275222.png)
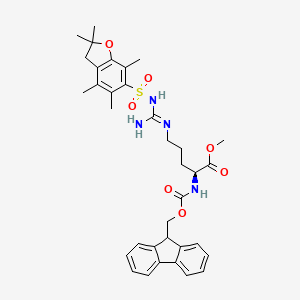
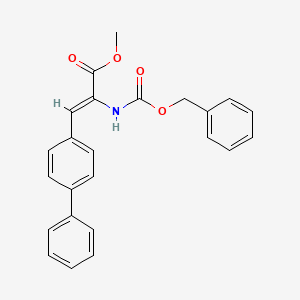
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
